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Carbidopa-d3 (hydrate)

Cat. No.: B8209997
M. Wt: 247.26 g/mol
InChI Key: QTAOMKOIBXZKND-INNGTCQHSA-N
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Description

Significance of Deuterated Compounds in Biomedical Research

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a powerful technique in biomedical research. This subtle modification can lead to significant improvements in the pharmacokinetic and/or toxicity profiles of drugs. researchgate.net

Role of Stable Isotopes in Tracing and Quantification Methodologies

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are invaluable tools for tracing the metabolic fate of compounds within biological systems. creative-proteomics.comnih.gov Because they are chemically identical to their lighter counterparts but differ in mass, they can be detected and quantified using mass spectrometry. nih.govmusechem.com This allows researchers to:

Track the absorption, distribution, metabolism, and excretion (ADME) of a drug or molecule. simsonpharma.com

Identify and quantify metabolites more easily. aquigenbio.com

Elucidate complex metabolic pathways. creative-proteomics.comspringernature.com

Serve as internal standards in analytical methods like gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of the non-deuterated compound in biological samples like plasma and urine. researchgate.netveeprho.com

Stable isotope tracing provides unparalleled insights into the metabolic wiring of cells and is a powerful way to understand the impact of genetic alterations and defined perturbations on metabolism. springernature.com

Advantages of Deuteration in Pre-clinical and Research Model Applications

In pre-clinical studies and research models, deuterated compounds offer several advantages:

Improved Metabolic Stability: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. musechem.com This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond, leading to a longer half-life and increased systemic exposure of the compound. musechem.comunibestpharm.com

Altered Metabolic Pathways: Deuteration can shift the metabolism of a drug away from pathways that produce toxic metabolites, a process known as "metabolic shunting." researchgate.netresearchgate.net This can lead to a better safety profile.

Enhanced Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of a drug that reaches systemic circulation. researchgate.net

More Accurate Pharmacokinetic Analysis: Using deuterated compounds as tracers allows for more precise measurement of a drug's pharmacokinetic parameters. aquigenbio.com

These advantages can lead to a more accurate prediction of human metabolism and a better understanding of a compound's toxicity profile, ultimately improving the translation of findings from animal models to human trials. aquigenbio.com

Overview of Carbidopa's Fundamental Biochemical Role

Carbidopa (B1219) is a peripherally restricted inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC). patsnap.comcaymanchem.combiomol.com It does not cross the blood-brain barrier, meaning its effects are confined to the peripheral tissues. patsnap.comdrugbank.com

Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) in Peripheral Systems

AADC is a key enzyme responsible for the conversion of L-DOPA (levodopa) to dopamine (B1211576). patsnap.comontosight.ai When L-DOPA is administered to treat Parkinson's disease, a significant portion is converted to dopamine in the periphery before it can reach the brain. patsnap.com This peripheral dopamine cannot cross the blood-brain barrier and can cause undesirable side effects. patsnap.comdrugbank.com

Carbidopa works by irreversibly inhibiting AADC in the peripheral tissues. dovepress.com This prevents the premature conversion of L-DOPA to dopamine, thereby increasing the amount of L-DOPA that is available to cross the blood-brain barrier and be converted to dopamine in the central nervous system, where it is needed. patsnap.comontosight.ai

Interaction with Catecholamine and Serotonin (B10506) Metabolic Pathways

The AADC enzyme is not only involved in the synthesis of dopamine but also in the production of serotonin from its precursor, 5-hydroxytryptophan (B29612) (5-HTP). drugbank.comwikipedia.org By inhibiting AADC, carbidopa can also affect the peripheral synthesis of serotonin. drugbank.comdovepress.com The inhibition of peripheral AADC by carbidopa leaves more L-DOPA available to cross the blood-brain barrier, which is then converted to dopamine. dovepress.com This is the primary mechanism by which carbidopa enhances the efficacy of L-DOPA in treating Parkinson's disease. patsnap.com

Rationale for Deuterated Carbidopa-d3 (hydrate) as a Research Tool

The primary application of Carbidopa-d3 (hydrate) in academic research is as an internal standard for the highly accurate quantification of carbidopa in biological matrices such as plasma and urine. caymanchem.combiomol.comszabo-scandic.com This is crucial for pharmacokinetic studies that aim to understand how the body processes carbidopa.

In a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS), Carbidopa-d3 was used to precisely measure the concentration of carbidopa in plasma samples. frontiersin.orgnih.gov By adding a known amount of Carbidopa-d3 to the samples, researchers can correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy and reliability of the results.

The use of deuterated internal standards like Carbidopa-d3 is a cornerstone of modern bioanalytical chemistry, enabling robust and reproducible quantification of drugs and their metabolites in complex biological fluids. This, in turn, facilitates a deeper understanding of a drug's pharmacokinetic profile and its interactions with other substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O5 B8209997 Carbidopa-d3 (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1/i2D,3D,4D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOMKOIBXZKND-INNGTCQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@](C)(C(=O)O)NN)[2H])O)O)[2H].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Characterization of Carbidopa D3 Hydrate

Carbidopa-d3 (hydrate) is the deuterated form of Carbidopa (B1219), where three hydrogen atoms on the aromatic ring have been replaced by deuterium (B1214612) isotopes. synzeal.comcaymanchem.com This isotopic labeling is crucial for its use as an internal standard in quantitative analyses, such as those performed using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The synthesis of Carbidopa-d3 requires precise methods to ensure the correct placement and high incorporation of deuterium atoms.

Regioselective Deuteration Strategies for Aromatic Ring Positions

The synthesis of Carbidopa-d3, specifically labeled on the aromatic ring at positions 2, 5, and 6, necessitates regioselective deuteration strategies. synzeal.comcaymanchem.com These methods are designed to specifically target C-H bonds at these positions on the 3,4-dihydroxyphenyl moiety for hydrogen-deuterium exchange, while leaving other C-H bonds in the molecule intact.

Common strategies for achieving such regioselectivity on aromatic rings include:

Acid-Catalyzed Hydrogen Isotope Exchange (HIE): In the presence of a strong deuterated acid (e.g., D₂SO₄ in D₂O), electrophilic substitution can occur on the electron-rich catechol ring. The hydroxyl groups activate the aromatic ring, directing the deuterium substitution to the ortho and para positions. The specific positions (2, 5, and 6) are targeted due to the electronic directing effects of the hydroxyl groups.

Metal-Free Approaches: Recent advancements have explored metal-free methods for aromatic HIE. One such approach utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1), which exploits the enhanced basicity of excited-state aromatics to achieve selective deuteration. nih.gov

Homogeneous Metal-Catalyzed Exchange: Transition metal catalysts, such as those based on platinum or iridium, can facilitate H/D exchange with D₂O. The choice of catalyst and ligands can influence the regioselectivity of the deuteration process on the aromatic substrate.

Heterogeneous Catalysis: Supported metal catalysts (e.g., platinum on carbon) can also be used for H/D exchange reactions, often requiring elevated temperatures and pressures of D₂ gas.

The synthesis of Carbidopa-d3 likely starts from a precursor like methyldopa (B1676449) or a protected derivative, which then undergoes a controlled deuteration step on the aromatic ring before the final synthetic modifications to yield the target molecule. google.comgoogle.com

Optimization of Reaction Conditions for Isotopic Purity

Achieving high isotopic purity (≥99% deuterated forms) is critical for the utility of Carbidopa-d3 as an internal standard. caymanchem.com This requires careful optimization of reaction conditions to maximize the incorporation of deuterium and minimize the presence of partially labeled (d1, d2) or unlabeled species.

Key parameters that are optimized include:

Deuterium Source: The choice and excess of the deuterium source (e.g., D₂O, D₂ gas, deuterated solvents) are critical. Using a large excess of the deuterating agent drives the equilibrium of the H/D exchange reaction towards the deuterated product.

Catalyst: The type and concentration of the catalyst (acidic, basic, or metal-based) are fine-tuned to achieve the desired rate and selectivity of deuteration without causing degradation of the starting material or product.

Temperature and Reaction Time: The reaction temperature and duration are carefully controlled. Higher temperatures can increase the rate of exchange but may also lead to side reactions or decomposition. The reaction time is optimized to ensure the exchange process goes to completion.

Solvent System: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. In many cases, the deuterating agent itself, such as D₂O, can also serve as the solvent.

Purification: After the reaction, purification steps are essential to remove any remaining starting material, non-deuterated impurities, and partially deuterated species, thereby enhancing the isotopic purity of the final product.

The table below summarizes key considerations for optimizing the synthesis.

ParameterObjectiveTypical Conditions/Considerations
Deuterium Source Maximize deuterium incorporationLarge molar excess of D₂O, deuterated acids, or D₂ gas.
Catalyst Enhance reaction rate and regioselectivityStrong deuterated acids (e.g., D₂SO₄), transition metal catalysts.
Temperature Achieve complete exchange without degradationVaries depending on the method; may range from room temperature to elevated temperatures.
Reaction Time Ensure equilibrium is reached for full deuterationMonitored by techniques like NMR or MS to determine completion.
Purification Isolate high-purity deuterated productRecrystallization or chromatography to separate isotopic and chemical impurities.

Spectroscopic and Chromatographic Characterization of Deuterated Product

Following synthesis, a combination of analytical techniques is employed to confirm the identity, isotopic enrichment, deuterium location, and chemical purity of Carbidopa-d3 (hydrate).

Mass Spectrometry (MS) for Isotopic Enrichment and Purity Determination

Mass spectrometry is a primary tool for verifying the successful incorporation of deuterium and quantifying the isotopic enrichment. nih.gov The molecular weight of Carbidopa-d3 is higher than that of unlabeled Carbidopa due to the replacement of three hydrogen atoms (atomic mass ~1.008 amu) with three deuterium atoms (atomic mass ~2.014 amu).

Molecular Weight Verification: High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the deuterated compound, confirming the presence of the three deuterium atoms. The expected molecular formula for the anhydrous form is C₁₀H₁₁D₃N₂O₄, with a molecular weight of approximately 229.25 g/mol . medchemexpress.com The hydrate (B1144303) form, C₁₀H₁₁D₃N₂O₄ • H₂O, has a molecular weight of approximately 247.3 g/mol . caymanchem.com

Isotopic Distribution Analysis: MS analysis reveals the distribution of isotopic species (d0, d1, d2, d3). nih.gov By comparing the measured isotopic pattern to the theoretical pattern, the percentage of the fully deuterated (d3) form can be calculated, providing a measure of isotopic enrichment. almacgroup.com For use as an internal standard, the enrichment of the d3 species should be high, often exceeding 99%. caymanchem.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used for this analysis. almacgroup.com

CompoundMolecular Formula (Anhydrous)Molecular Weight (Anhydrous)Molecular Formula (Hydrate)Molecular Weight (Hydrate)
CarbidopaC₁₀H₁₄N₂O₄226.23 g/mol pharmaffiliates.comC₁₀H₁₄N₂O₄ • H₂O244.24 g/mol
Carbidopa-d3C₁₀H₁₁D₃N₂O₄229.25 g/mol medchemexpress.comC₁₀H₁₁D₃N₂O₄ • H₂O247.3 g/mol caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

NMR spectroscopy is indispensable for confirming the exact location of the deuterium atoms on the Carbidopa molecule. sigmaaldrich.com Both proton (¹H) and deuterium (²H) NMR are used.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Carbidopa-d3, the signals corresponding to the protons on the aromatic ring at positions 2, 5, and 6 would be absent or significantly diminished in intensity compared to the spectrum of unlabeled Carbidopa. The disappearance of these specific signals provides strong evidence for successful and regioselective deuteration.

²H NMR Spectroscopy: A deuterium (²H) NMR spectrum provides direct evidence of the deuterium atoms. magritek.com It will show peaks at the chemical shifts corresponding to the positions where deuterium has been incorporated. sigmaaldrich.com This confirms that the labeling has occurred at the desired aromatic positions. The chemical shift range in ²H NMR is similar to that in ¹H NMR, allowing for straightforward spectral interpretation. magritek.com

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment

A typical reversed-phase HPLC (RP-HPLC) method for Carbidopa analysis involves:

Column: A C18 column is commonly used. nih.govdergipark.org.tr

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at an acidic pH) and an organic solvent like acetonitrile (B52724) or methanol. dergipark.org.trsigmaaldrich.comresearchgate.net

Detection: UV detection is typically performed at a wavelength where Carbidopa exhibits strong absorbance, such as 230 nm or 280 nm. sigmaaldrich.com

Purity Determination: The purity is determined by integrating the area of the Carbidopa-d3 peak and comparing it to the total area of all peaks in the chromatogram. The method must demonstrate good linearity, precision, and accuracy for reliable quantification. nih.govdergipark.org.tr

The table below outlines a representative HPLC method.

ParameterCondition
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) dergipark.org.trsigmaaldrich.com
Mobile Phase Phosphate buffer (pH 2.8) and Acetonitrile (e.g., 95:5 v/v) dergipark.org.tr
Flow Rate 1.0 mL/min dergipark.org.trsigmaaldrich.com
Detection UV at 230 nm sigmaaldrich.com
Column Temperature 25 °C sigmaaldrich.com

Solid-State Forms and Hydration Analysis of Carbidopa-d3

Carbidopa-d3 is typically available as a monohydrate, indicating the presence of one molecule of water associated with each molecule of Carbidopa-d3 in the crystal lattice. drugbank.commedchemexpress.com The solid-state properties of this hydrated form are critical for its stability, handling, and formulation.

Solid-State Forms:

Hydration Analysis:

The analysis of the water of hydration is crucial for confirming the stoichiometry of the hydrate and understanding its thermal behavior.

Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to determine the water content by measuring the change in mass of a sample as it is heated. For a monohydrate, a weight loss corresponding to one mole of water per mole of the compound is expected upon heating. researchgate.net This dehydration event occurs at a characteristic temperature range, providing information about the thermal stability of the hydrate.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, providing information on thermal transitions such as melting, crystallization, and dehydration. researchgate.net For a hydrated compound, the DSC thermogram would typically show an endothermic peak corresponding to the energy required to remove the water of hydration.

Karl Fischer Titration: This is a highly specific and accurate method for determining the water content in a substance. pharmaguideline.commetrohm.comsigmaaldrich.com It is considered a gold standard for water content determination and would be used to precisely quantify the amount of water in Carbidopa-d3 (hydrate), confirming its monohydrate status. mt.com

Advanced Analytical Methodologies Utilizing Carbidopa D3 Hydrate

Development of Quantitative Assays for Carbidopa (B1219) and its Metabolites in Research Matrices

The quantification of carbidopa in biological samples presents analytical challenges due to the compound's polar and unstable nature. researchgate.netnih.gov To overcome these issues, sophisticated analytical methods have been developed, with Carbidopa-d3 (hydrate) playing a pivotal role.

LC-MS/MS is the predominant technique for the sensitive and selective quantification of carbidopa in biological matrices. nih.gov The development of robust LC-MS/MS methods relies on careful optimization of sample handling and, in some cases, chemical modification of the analyte to improve its analytical characteristics.

Effective sample preparation is crucial for removing interfering substances from complex matrices like plasma and urine, and for ensuring the stability of carbidopa. Due to the inherent instability of carbidopa, sample preparation strategies often incorporate antioxidants and specific environmental controls. researchgate.netnih.gov

Commonly employed techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method used to remove proteins from plasma samples. Acidic protein precipitation is a frequent choice, utilizing agents like perchloric acid or trifluoroacetic acid (TFA). mdpi.comnih.gov In one method, plasma samples were extracted by adding a 10% TFA solution. mdpi.comnih.gov Another approach involves mixing plasma with an ice-cold solution containing acetonitrile (B52724) and formic acid to precipitate proteins. frontiersin.org

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For carbidopa analysis, an automated 96-well based LLE was developed where a mixture of butyl alcohol and ethyl acetate (B1210297) significantly improved the recovery of the analyte from rat plasma. nih.gov

Stabilization: To prevent the degradation of the catechol and hydrazine (B178648) moieties of carbidopa, antioxidants are essential. Sodium metabisulfite (B1197395) is widely used as a stabilizer in plasma samples. researchgate.netnih.gov For enhanced stability, a combination of antioxidants, such as sodium metabisulfite and butylated hydroxytoluene (BHT), may be used, along with procedural controls like processing samples on ice and under yellow light. researchgate.netnih.gov

Ion-Pairing Agents: To improve the chromatographic retention and peak shape of polar molecules like carbidopa on reversed-phase columns, volatile ion-pairing agents can be added. Perfluoropentanoic acid (PFPA) has been successfully used to enhance the chromatographic characteristics of carbidopa, mitigate matrix effects, and achieve better separation from interfering peaks. nih.gov

Table 1: Summary of Sample Preparation Techniques for Carbidopa Analysis

TechniqueDetailsMatrixSource
Protein PrecipitationAcidic precipitation using 10% Trifluoroacetic Acid (TFA).Human Plasma mdpi.comnih.gov
Protein PrecipitationPrecipitation with an ice-cold acetonitrile/formic acid solution.Plasma frontiersin.org
Liquid-Liquid ExtractionAutomated LLE using butyl alcohol mixed with ethyl acetate.Rat Plasma nih.gov
StabilizationAddition of sodium metabisulfite as an antioxidant.Rat Plasma nih.gov
StabilizationCombination of sodium metabisulfite and butylated hydroxytoluene (BHT), plus analysis on ice and under yellow light.Human Plasma researchgate.netnih.gov
Chromatographic EnhancementUse of Perfluoropentanoic Acid (PFPA) as an ion-pairing agent.Rat Plasma nih.gov

Derivatization is a chemical modification process used to improve the analytical properties of a compound for LC-MS/MS analysis. For carbidopa, this strategy is employed to increase its hydrophobicity and improve its ionization efficiency, leading to significant enhancements in detection sensitivity. researchgate.netnih.gov

A notable derivatization strategy involves the reaction of the hydrazine moiety of carbidopa with 2,4-pentanedione. researchgate.netnih.gov This reaction, conducted under acidic conditions at 40°C for one hour, converts the polar carbidopa molecule into a more non-polar derivative. researchgate.netnih.gov This product is better suited for reversed-phase liquid chromatography and shows improved response with electrospray ionization (ESI), allowing for lower limits of quantification. researchgate.netnih.gov This approach has been successfully validated for determining carbidopa concentrations in human plasma and urine, demonstrating its robustness and sensitivity. researchgate.netnih.gov The use of derivatization can be a key factor in achieving the required sensitivity for pharmacokinetic studies. caymanchem.comnih.gov

Table 2: Derivatization Strategy for Carbidopa

Derivatizing AgentReaction TargetConditionsOutcomeSource
2,4-pentanedioneHydrazine moiety of CarbidopaAcidic conditions, 40°C, 1 hourForms a more non-polar derivative, enhancing chromatographic retention and MS sensitivity. researchgate.netnih.gov

Carbidopa-d3 (hydrate) is intended for use as an internal standard for the quantification of carbidopa by either GC- or LC-MS. caymanchem.com However, GC-MS analysis of carbidopa is less common than LC-MS/MS methods. This is because GC-MS requires analytes to be volatile and thermally stable, properties which the polar and complex carbidopa molecule does not possess.

Therefore, a mandatory step for GC-MS analysis of carbidopa is derivatization to create a more volatile and less polar version of the molecule that can travel through the gas chromatograph. While specific derivatization protocols for the GC-MS analysis of carbidopa are not extensively detailed in recent literature, the principle relies on chemically modifying the polar functional groups (hydroxyl and hydrazine groups). In GC-MS, the use of a stable isotope-labeled internal standard like Carbidopa-d3 is critical. researchgate.net It would be introduced into the sample prior to derivatization and extraction, co-elute with the derivatized analyte, and provide a precise reference for quantification by the mass spectrometer, correcting for any variability during the extensive sample workup. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Application as an Internal Standard in Bioanalytical Research

The primary application of Carbidopa-d3 (hydrate) is as an internal standard (IS) in bioanalytical assays. nih.govcaymanchem.com An ideal IS should be chemically similar to the analyte but distinguishable by the detector. Carbidopa-d3 fits this requirement perfectly, as it is chemically identical to carbidopa but has a higher mass due to the presence of three deuterium (B1214612) atoms.

In bioanalytical research, especially when dealing with complex matrices such as plasma, urine, or tissue homogenates, variability can be introduced at multiple stages, including sample extraction, handling, and instrument analysis. nih.govnih.gov Carbidopa-d3 is added to samples at a known concentration at the very beginning of the analytical process. frontiersin.org

Because it behaves identically to the unlabeled carbidopa throughout the entire procedure (e.g., extraction recovery, derivatization yield, chromatographic retention, and ionization efficiency), any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. nih.govnih.gov

When the sample is analyzed by the mass spectrometer, the instrument detects both the analyte and the internal standard. The final quantification is based on the ratio of the analyte's response to the IS's response. This normalization corrects for procedural variations and fluctuations in instrument performance, thereby ensuring high precision and accuracy. researchgate.netnih.gov For instance, validation studies have demonstrated that using a stable-isotope labeled IS results in IS-normalized matrix effect and recovery values that meet stringent international guidelines for bioanalytical method validation. researchgate.netnih.govnih.gov This makes Carbidopa-d3 indispensable for reliable pharmacokinetic studies in various preclinical and clinical research matrices. nih.govresearchgate.net

Table 3: Validated Method Parameters Using a Stable Isotope-Labeled Internal Standard

AnalyteParameterResultMatrixSource
CarbidopaIS-normalized Matrix Effect (ISn-ME)107 ± 2.5%Human Plasma nih.gov
CarbidopaIS-normalized Recovery (ISn-RE)93 ± 3.2%Human Plasma nih.gov
CarbidopaValidated Concentration Range25–5000 ng/mLRat Plasma nih.gov
CarbidopaValidated Concentration Range1-1,000 ng/mLHuman Plasma researchgate.netnih.gov

Validation Parameters for Research-Grade Assays (e.g., selectivity, precision, accuracy)

The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose. who.int For research-grade assays involving Carbidopa-d3 (hydrate) as an internal standard, several key parameters are evaluated to ensure the data's integrity. These parameters include selectivity, precision, and accuracy, among others. who.intnih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. who.int For assays using Carbidopa-d3 (hydrate), this means ensuring that no endogenous components or other substances interfere with the detection of either Carbidopa or its deuterated internal standard. researchgate.netwho.int In LC-MS/MS methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For Carbidopa, a representative transition is m/z 227.07 → 181.11. researchgate.net The absence of significant interfering peaks in blank matrix samples at the retention times of the analytes demonstrates the method's selectivity. who.int Typically, the response from interfering components should not exceed 20% of the analyte response at the lower limit of quantification (LLOQ). who.int

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.govresearchgate.net Both intra-day and inter-day precision are assessed. Studies developing methods for Carbidopa quantification have demonstrated excellent precision, with RSD values often below 10% or 11.3%. researchgate.netresearchgate.net

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (nominal concentration). It is often expressed as the percentage of recovery or relative error (RE%). researchgate.netresearchgate.net For bioanalytical methods, accuracy should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%. who.int Validated methods for Carbidopa have shown high accuracy, with recoveries reported between 91.2% and 108.2% and RE values under 11.8%. researchgate.netresearchgate.net

The table below summarizes typical validation parameters from a study utilizing a deuterated internal standard for the analysis of Carbidopa.

Validation ParameterAcceptance CriteriaReported Findings for Carbidopa Assays
Linearity (r or R²)r > 0.99 or R² ≥ 0.99R² = 0.998 researchgate.netmdpi.com
Precision (RSD% or CV%)≤15% (≤20% at LLOQ)Intra- & Inter-day RSD < 11.3% researchgate.net
Accuracy (RE% or Bias%)Within ±15% (±20% at LLOQ)RE < 11.8% researchgate.net; Mean Bias% = 3.9% mdpi.com
RecoveryConsistent and reproducible91.2% - 108.2% researchgate.net
SelectivityNo significant interferenceMethod demonstrated to be selective and specific researchgate.netresearchgate.net

Methodologies for Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of the final drug product. researchgate.net For Carbidopa, various analytical methodologies are employed to detect, identify, and quantify process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. researchgate.netresearchgate.net HPLC methods, often using a C18 column with a gradient mobile phase, can effectively separate Carbidopa from its known impurities. researchgate.netresearchgate.net Detection is commonly performed using UV detectors at wavelengths around 220 nm. researchgate.net The development of these methods can be guided by Quality by Design (QbD) principles to assess various analytical parameters and their effects efficiently. researchgate.net

Another powerful technique for separating Carbidopa and its related substances is Capillary Electrophoresis (CE). fabad.org.tr CE offers rapid analysis times (less than 8 minutes in some studies) and can achieve baseline separation of Carbidopa from its impurities using a phosphate (B84403) buffer system. fabad.org.tr

The major metabolic pathway for carbidopa involves the loss of its hydrazine functional group. nih.gov Common impurities and related substances that are monitored include those formed during synthesis or degradation. These compounds are often structurally similar to Carbidopa.

The table below lists some of the known impurities related to Carbidopa.

Compound NameMolecular FormulaMolecular Weight (g/mol)
CarbidopaC₁₀H₁₄N₂O₄226.23
Carbidopa - Impurity DC₁₇H₂₄N₂O₄320.38 pharmaffiliates.com
Carbidopa - Impurity EC₁₁H₁₆N₂O₄240.26 pharmaffiliates.com
Carbidopa - Impurity HC₁₁H₁₆N₂O₄240.26 pharmaffiliates.com
3-O-MethylcarbidopaC₁₁H₁₆N₂O₄240.26 fabad.org.tr
Methyldopa (B1676449)C₁₀H₁₃NO₄211.21 fabad.org.tr

Investigations into Carbidopa D3 Hydrate Stability and Degradation

Chemical Stability Under Varied Environmental Conditions (e.g., pH, light, temperature)

The stability of Carbidopa-d3 (hydrate) is susceptible to environmental factors such as pH, light, and temperature.

pH: The compound's stability is pH-dependent. While stable in neutral and alkaline aqueous solutions (pH 8–9), it may degrade in acidic environments (pH <3) due to hydrolysis of certain functional groups. For instance, stability studies can be conducted in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to assess its behavior under physiological conditions.

Light: Exposure to light, particularly yellow light, can affect the stability of Carbidopa (B1219) and its derivatives. researchgate.net Therefore, it is recommended to handle and store the compound under conditions that minimize light exposure to ensure its integrity. researchgate.net

Temperature: Temperature plays a significant role in the stability of Carbidopa-d3 (hydrate). It is recommended to store the compound at -20°C for long-term stability, with some sources indicating it can be stable for at least four years at this temperature. caymanchem.comlgcstandards.com Shipping may occur at room temperature for short durations. caymanchem.com Accelerated degradation testing has shown minimal decomposition (<2%) after 6 months when stored at -80°C in dimethyl sulfoxide (B87167) (DMSO). However, aqueous solutions of Carbidopa have shown significant degradation (up to 60%) over 30 days, irrespective of the storage temperature. researchgate.net

The table below summarizes the stability of Carbidopa-d3 (hydrate) under different environmental conditions based on available research findings.

ConditionObservationSource
pHStable in alkaline aqueous solutions (pH 8–9); potential for degradation in acidic environments (pH <3).
LightAnalysis under yellow light is recommended to ensure stability. researchgate.net
TemperatureLong-term storage at -20°C is recommended for optimal stability (≥ 4 years). Minimal degradation observed at -80°C in DMSO over 6 months. Aqueous solutions show significant instability at various temperatures. caymanchem.comresearchgate.net

Identification of Degradation Products and Pathways

The degradation of Carbidopa-d3 (hydrate) can occur through several pathways, primarily oxidative and hydrolytic mechanisms, leading to the formation of various degradation products.

Oxidation is a significant degradation pathway for Carbidopa-d3 (hydrate), particularly due to the presence of the catechol moiety, which is susceptible to oxidation. nih.gov This can be initiated by oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. The process can lead to the formation of quinones. The major metabolic pathway for carbidopa involves the loss of the hydrazine (B178648) functional group, likely as molecular nitrogen. nih.govdrugbank.com This leads to several metabolites, including 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and 3,4-dihydroxyphenylacetone. nih.govdrugbank.com

Hydrolysis can also contribute to the degradation of Carbidopa-d3 (hydrate), especially under acidic conditions. This can involve the cleavage of ester or other labile functional groups within the molecule. One of the significant degradation products found in homemade liquid levodopa (B1675098)/carbidopa formulations is hydrazine, which is a potential carcinogen. google.com

Strategies for Enhancing Chemical Stability in Research Formulations

Several strategies can be employed to enhance the stability of Carbidopa-d3 (hydrate) in research settings.

Antioxidants can protect Carbidopa-d3 (hydrate) from oxidative degradation. researchgate.netnih.gov Compounds like sodium metabisulfite (B1197395) and butylated hydroxytoluene have been used to stabilize Carbidopa in biological samples. researchgate.net Ascorbate (B8700270) can also diminish the degradation of levodopa, a closely related compound. researchgate.net Antioxidants function by scavenging free radicals and reactive oxygen species that can initiate the degradation process. medcraveonline.com

Proper storage is critical for maintaining the integrity of Carbidopa-d3 (hydrate). herts.ac.uk

Temperature: As previously noted, long-term storage at -20°C is recommended. caymanchem.comlgcstandards.com

Atmosphere: Storing the compound under an inert atmosphere can prevent oxidation.

Container: Using tightly sealed receptacles helps to prevent exposure to moisture and air. caymanchem.com

The following table outlines key strategies for enhancing the stability of Carbidopa-d3 (hydrate).

StrategyDescriptionSource
Use of AntioxidantsAddition of antioxidants like sodium metabisulfite, butylated hydroxytoluene, or ascorbate to formulations can prevent oxidative degradation. researchgate.netresearchgate.net
Controlled Storage TemperatureLong-term storage at -20°C is crucial for maintaining chemical stability. caymanchem.comlgcstandards.com
Inert AtmosphereStorage under an inert gas can minimize oxidation.
Appropriate ContainerUsing well-sealed containers protects the compound from environmental factors. caymanchem.com

Pre Clinical and in Vitro Metabolic Studies of Carbidopa and Its Deuterated Analog

Evaluation of Carbidopa-d3 (hydrate) in in vitro Enzyme Systems

In vitro enzyme systems provide a controlled environment to study the direct interactions between a drug and specific enzymes. For Carbidopa-d3 (hydrate), these studies are essential to understand how deuteration affects its primary mechanism of action and its interactions with other metabolic enzymes.

While specific kinetic data for the inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) by Carbidopa-d3 is not extensively detailed in publicly available literature, the principles of kinetic isotope effects (KIE) provide a theoretical framework for predicting the impact of deuteration. The substitution of hydrogen with deuterium (B1214612) can lead to a slower rate of chemical reactions, including enzymatic metabolism. nih.govresearchgate.net This is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.

It is plausible that the deuteration in Carbidopa-d3 could lead to a more stable molecule with a decreased rate of metabolic inactivation, potentially prolonging its action as an AADC inhibitor. However, without direct experimental data, the precise impact on the binding affinity (Ki) and the rate of inhibition (kinact) of Carbidopa-d3 towards AADC remains a subject for further investigation.

Table 1: Theoretical Impact of Deuteration on Enzyme Inhibition Kinetics

Kinetic ParameterExpected Effect of DeuterationRationale
Binding Affinity (Ki) Likely UnchangedDeuteration is unlikely to significantly alter the initial non-covalent binding to the enzyme's active site.
Rate of Inactivation (kinact) Potentially DecreasedThe kinetic isotope effect may slow down the chemical reaction leading to the inactivation of the enzyme.
Overall Inhibitory Potency Potentially IncreasedA slower degradation of the inhibitor could lead to a more sustained inhibition of the target enzyme.

This table is based on the general principles of kinetic isotope effects and is not derived from specific experimental data on Carbidopa-d3.

Carbidopa (B1219), being a catechol compound, has the potential to be a substrate for Catechol-O-Methyltransferase (COMT), an enzyme involved in the metabolism of catechols. nih.gov COMT inhibitors are sometimes co-administered with levodopa (B1675098) and carbidopa to prevent the breakdown of levodopa. parkinson.orgwww.nhs.uk

A study investigating the potential interaction between the COMT inhibitor tolcapone (B1682975) and carbidopa in parkinsonian patients found that tolcapone did not significantly affect the pharmacokinetics of carbidopa. nih.gov This suggests that under clinical conditions, the metabolism of carbidopa by COMT may not be a major elimination pathway. Theoretically, deuteration in Carbidopa-d3 could slow down its metabolism by COMT, should this pathway be active. This could potentially lead to higher plasma concentrations of Carbidopa-d3 compared to its non-deuterated counterpart if COMT metabolism were a significant route of clearance.

Tracing Metabolic Fate Using Deuterium Labeling in Pre-clinical Models

Deuterium labeling is a powerful tool in pre-clinical studies to trace the distribution and metabolic fate of a drug. While specific pre-clinical data on Carbidopa-d3 is limited, the known metabolic pathways of carbidopa provide a basis for what would be investigated.

Animal studies with non-deuterated carbidopa have shown that it is distributed in various tissues but does not cross the blood-brain barrier to a significant extent. wikipedia.org In pre-clinical models, the distribution of Carbidopa-d3 would be expected to be similar to that of carbidopa. Following administration in animal models, tissue samples would be collected to determine the concentration of Carbidopa-d3 and its deuterated metabolites. In a study on rats, following L-DOPA and carbidopa administration, L-DOPA and its metabolite 3-O-methyldopa were measured in serum, neocortex, and striatum. nih.gov A similar approach could be used to trace the distribution of Carbidopa-d3.

Table 2: Known Metabolites of Carbidopa

MetaboliteChemical Name
Metabolite 13-(3,4-dihydroxyphenyl)-2-methylpropionic acid
Metabolite 23-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid
Metabolite 33-(3-hydroxyphenyl)-2-methylpropionic acid
Metabolite 43-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid
Metabolite 53-(3-hydroxyphenyl)-2-methyllactic acid
Metabolite 63,4-dihydroxyphenylacetone

Source: DrugBank Online drugbank.com

The metabolism of carbidopa involves several pathways, including the loss of the hydrazine (B178648) functional group. drugbank.com The major metabolites identified include 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and its methylated derivatives. drugbank.comprobes-drugs.org

In a study with Carbidopa-d3, the deuterium label would be used to trace the formation of deuterated versions of these known metabolites. The analytical techniques of liquid chromatography-mass spectrometry (LC-MS) would be crucial in identifying and quantifying these deuterated metabolites in biological samples. nih.gov The presence of the deuterium atoms would serve as a unique mass signature, allowing for the clear differentiation of drug-related material from endogenous compounds. The identification of these deuterated metabolites would confirm the metabolic pathways of Carbidopa-d3 and could reveal if the deuteration shunts the metabolism towards alternative pathways.

Influence of Gut Microbiota on Carbidopa Metabolism in in vitro Systems

The gut microbiota has been shown to play a significant role in the metabolism of various drugs. nih.gov In vitro studies using gut bacteria have demonstrated that they can metabolize levodopa. researchgate.net Research has shown that the AADC inhibitor carbidopa has only a minimal effect on the decarboxylation of L-dopa by Enterococcus faecalis, a species of gut bacteria. biocodexmicrobiotainstitute.com This suggests that the gut microbiota can contribute to the peripheral metabolism of levodopa, a process not significantly inhibited by carbidopa. parkinsonsnewstoday.comharvard.edu

Molecular and Cellular Mechanistic Investigations of Carbidopa

Modulation of Aryl Hydrocarbon Receptor (AhR) Activity

Carbidopa (B1219) has been identified as a selective modulator and agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism, cell growth, and immune responses. nih.govmedchemexpress.com

In vitro studies have demonstrated that Carbidopa functions as a high-affinity agonist for the AhR. portlandpress.com Treatment of pancreatic and liver cancer cells with Carbidopa promotes the translocation of the AhR from the cytoplasm into the nucleus, a critical step in receptor activation. nih.govportlandpress.com This nuclear uptake of AhR confirms a direct interaction between Carbidopa and the receptor. medchemexpress.com The activation of AhR signaling by Carbidopa was further substantiated by experiments where AhR antagonists, such as CH223191, effectively blocked these Carbidopa-dependent effects. nih.govmedchemexpress.com This body of evidence establishes Carbidopa as a direct activator of the AhR signaling pathway. nih.gov

Upon activation by Carbidopa, the AhR binds to its target genes, leading to their induction. portlandpress.com A key downstream effect is the significantly increased expression of cytochrome P450 family 1 genes, including CYP1A1, CYP1A2, and CYP1B1. nih.gov Chromatin immunoprecipitation assays have confirmed that Carbidopa treatment leads to enhanced binding of the AhR to the promoter region of the CYP1A1 gene, validating it as a direct transcriptional target. nih.govportlandpress.com

Furthermore, Carbidopa-mediated AhR activation has been shown to suppress the expression of Indoleamine-2,3-dioxygenase-1 (IDO1) in pancreatic ductal adenocarcinoma (PDAC) cells. portlandpress.comnih.gov This suppression occurs at both the constitutive and interferon-gamma (IFN-γ)-induced levels. nih.gov Mechanistically, this is achieved partly through AhR's direct role as a transcription factor and indirectly by interfering with the JAK/STAT signaling pathway, evidenced by a decrease in the phosphorylation of JAK1 and STAT1 in response to Carbidopa treatment. nih.gov

Effects on Cellular Proliferation and Apoptosis in vitro

Carbidopa exhibits direct anti-proliferative effects on cancer cells, particularly those of pancreatic origin, a mechanism linked to its function as an AhR agonist. nih.govportlandpress.com

Studies have consistently shown that Carbidopa inhibits the growth and proliferation of human pancreatic cancer cell lines. caymanchem.comnih.gov This inhibitory effect has been specifically documented in cell lines such as BxPC-3 and Capan-2. medchemexpress.comportlandpress.com The activation of AhR by Carbidopa occurs at therapeutic concentrations and is directly linked to the suppression of pancreatic cancer cell growth. nih.govportlandpress.com The cytotoxic effects of Carbidopa have also been noted in other cancer cell types, including human pulmonary carcinoid cells, where it was found to be lethal with an IC50 of 29 μM. medchemexpress.com

Cell LineCancer TypeObserved Effect of CarbidopaAssociated Mechanism
BxPC-3PancreaticInhibition of proliferationAhR activation, IDO1 suppression portlandpress.comnih.gov
Capan-2PancreaticInhibition of proliferationAhR activation, CYP1A1/CYP1A2 induction medchemexpress.comportlandpress.com
HPAF-IIPancreaticSuppression of IDO1 expressionAhR activation, decreased JAK1/STAT1 phosphorylation nih.gov
HepG2LiverAhR nuclear localizationAhR activation portlandpress.com

The primary cellular mechanism underlying Carbidopa's anticancer effect is its role as an agonist for the AhR. portlandpress.com By activating the AhR, Carbidopa initiates a signaling cascade that leads to the inhibition of cancer cell proliferation. nih.gov This activation provides a molecular basis for its observed anticancer properties, independent of its well-known function as a DOPA decarboxylase inhibitor. nih.gov The suppression of key molecules like IDO1, which are crucial for tumor immune evasion, is a significant consequence of this AhR-mediated action. portlandpress.comnih.gov

Immunomodulatory Properties in Cellular Models and Pre-clinical Systems

Beyond its effects on cancer cells, Carbidopa has demonstrated significant immunomodulatory properties, particularly through its influence on T cell function. nih.gov In vitro experiments have shown that Carbidopa strongly inhibits the activation and proliferation of CD4+ T cells in a dose-dependent manner. nih.gov This inhibition is accompanied by a significant reduction in the production of pro-inflammatory cytokines, including IFN-γ and IL-17a, by activated CD4+ T cells. nih.gov

Further studies indicate that Carbidopa inhibits early events in T cell activation. nih.govresearchgate.net Importantly, this suppressive effect does not appear to be due to non-specific toxicity on immune cells. nih.gov In pre-clinical animal models of autoimmunity, such as experimental autoimmune encephalitis (EAE) and collagen-induced arthritis, Carbidopa treatment mitigated disease progression, highlighting its potent immunosuppressive activity in vivo. nih.govresearchgate.net These findings suggest that Carbidopa can modulate T cell-mediated immune responses. nih.gov

Inhibition of T Cell Activation and Proliferation in vitro

Studies have demonstrated that carbidopa can directly inhibit the activation and proliferation of T cells. nih.gov In laboratory settings, carbidopa has been shown to block the proliferation of CD4+ T cells in a dose-dependent manner when stimulated with anti-CD3. researchgate.net This inhibitory effect extends to the production of key cytokines, such as IFN-γ and IL-17a, by these activated CD4+ T cells. researchgate.net

Further in vivo experiments have substantiated these findings. nih.gov When T cells were transferred into mice that were subsequently immunized, the addition of carbidopa to the drinking water significantly reduced the proliferation of these T cells. nih.govresearchgate.net These results collectively indicate that carbidopa has a potent inhibitory effect on T cell activation and proliferation both in controlled laboratory environments and in living organisms. nih.gov

Role in Anti-inflammatory Macrophage Development

Beyond its influence on T cells, carbidopa also plays a role in shaping the development of macrophages, favoring a shift towards an anti-inflammatory phenotype. nih.gov Macrophages are broadly classified into two main types: M1, which are pro-inflammatory, and M2, which are anti-inflammatory. nih.gov Research has shown that macrophages from the spleens of carbidopa-treated animals exhibit higher expression of Arginase 1 (Arg1), a marker for M2 macrophages, and lower levels of inducible nitric oxide synthase (iNOS), a marker for M1 macrophages. nih.govresearchgate.net This suggests that carbidopa promotes the differentiation of macrophages towards the M2 phenotype, which is involved in suppressing inflammation and promoting tissue repair. nih.gov

Impact of Carbidopa on Macrophage Polarization
Macrophage MarkerEffect of CarbidopaAssociated Macrophage PhenotypePrimary Function
Arginase 1 (Arg1)Increased ExpressionM2 (Anti-inflammatory)Suppresses inflammation, promotes tissue repair
Inducible Nitric Oxide Synthase (iNOS)Decreased ExpressionM1 (Pro-inflammatory)Promotes inflammation

Investigation of Underlying Signaling Pathways (e.g., serotonin (B10506), dopamine (B1211576) influence on T cells)

The primary pharmacological action of carbidopa is the inhibition of DOPA decarboxylase (DDC), an enzyme responsible for the production of both dopamine and serotonin. wikipedia.orgnih.gov Both of these neurotransmitters are known to influence T cell responses. nih.govmdpi.com Serotonin can enhance T cell activation, while dopamine can have both inhibitory and stimulatory effects on T cells depending on the context. nih.gov

To investigate whether carbidopa's inhibitory effect on T cells was mediated through its influence on serotonin and dopamine, experiments were conducted where these neurotransmitters were added to T cell cultures in the presence of carbidopa. nih.gov The results showed that the addition of serotonin and dopamine, either alone or together, did not reverse the suppression of T cell proliferation caused by carbidopa. nih.govresearchgate.net This suggests that while carbidopa does inhibit the production of these signaling molecules, its primary mechanism for inhibiting T cell activation may involve a novel, as-yet-unidentified target that plays a crucial role in T cell activation. nih.gov

Effect of Carbidopa on T Cell Proliferation with Serotonin and Dopamine
ConditionT Cell Proliferation
Anti-CD3 StimulationBaseline Proliferation
Anti-CD3 Stimulation + CarbidopaSuppressed by ~75%
Anti-CD3 Stimulation + Carbidopa + Serotonin and/or DopamineProliferation remained suppressed

Future Directions and Emerging Research Applications of Deuterated Carbidopa

Potential for Enhanced Tracer Studies in Non-Human Primates for Biodistribution and Metabolism

The use of non-human primates (NHPs) is invaluable in drug abuse research and for predicting human pharmacokinetic parameters. generalmetabolics.comresearchgate.net Carbidopa (B1219) metabolism has previously been studied in species like the Rhesus monkey, identifying major urinary metabolites and concluding that the loss of the hydrazine (B178648) functional group is the primary metabolic pathway. nih.gov Building on this foundation, Carbidopa-d3 offers significant potential as an advanced tracer for more precise biodistribution and metabolism studies in NHP models.

Stable isotope-labeled compounds like Carbidopa-d3 are invaluable as tracers in metabolic studies. nih.gov When used in conjunction with imaging techniques like Positron Emission Tomography (PET), deuteration can enhance the metabolic stability of the tracer, potentially reducing the formation of interfering metabolites and improving imaging performance. nih.govmdpi.com This allows for a clearer and more accurate assessment of how the compound is absorbed, distributed throughout the body, and ultimately metabolized and excreted.

In NHP models, which closely mimic human physiology and neurochemistry, a Carbidopa-d3 tracer could be used to:

Quantify tissue-specific uptake: Precisely measure the concentration of Carbidopa in various organs and tissues over time without the confounding signals from rapid metabolism.

Characterize metabolic pathways: The deuterium (B1214612) label acts as a stable marker, allowing researchers to track the transformation of Carbidopa-d3 into its various metabolites, providing a more detailed picture of its metabolic fate.

Validate predictive models: Data from NHP studies using Carbidopa-d3 can help refine computational models that predict the pharmacokinetics of the drug in humans, bridging the gap between preclinical and clinical research. researchgate.net

The use of such advanced tracers in longitudinal NHP studies enables the characterization of within-subject changes over time, offering a powerful translational approach to understanding the compound's long-term behavior in a system highly predictive of human outcomes. nih.gov

Development of Novel Analytical Platforms for Deuterated Drug Analogs

The increasing use of deuterated compounds in pharmaceutical research necessitates the development and refinement of sophisticated analytical platforms capable of distinguishing and quantifying these isotopic analogs with high precision and accuracy. clearsynth.com The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): This is a cornerstone technology for analyzing deuterated compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for quantifying drugs and their metabolites in biological samples like plasma and urine. researchgate.net For deuterated analogs like Carbidopa-d3, LC-MS/MS can differentiate between the labeled and unlabeled compound based on the mass difference. Deuterated internal standards are frequently used in these assays to correct for matrix effects and improve quantitative accuracy. clearsynth.comoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for metabolic studies, often requiring derivatization of polar molecules to make them volatile. mdpi.com The fragmentation patterns observed in GC-MS can help identify the location of the deuterium label within the molecule. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This specialized technique is used to study protein conformation and dynamics. While not directly used for quantifying Carbidopa-d3 itself, it is an example of an advanced MS platform that relies on deuterium labeling to probe biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for characterizing deuterated compounds. It provides detailed structural information and can confirm the precise location of isotopic labels within a molecule. sigmaaldrich.compharmaffiliates.com While MS is often preferred for quantification in complex biological matrices due to its sensitivity, NMR is invaluable for the initial characterization of the deuterated standard and for mechanistic studies where understanding the exact position of the label is critical. nih.govnih.govsigmaaldrich.com

The development of these platforms focuses on enhancing sensitivity, improving chromatographic separation of isotopologues, and creating robust computational tools for data analysis to handle the complexities of stable isotope tracing studies. nih.govnih.gov

Analytical PlatformPrinciple of OperationApplication for Carbidopa-d3 (hydrate)Key Advantages
LC-MS/MSSeparates compounds by chromatography and detects them based on their mass-to-charge ratio.Quantitative analysis in biological fluids (plasma, urine). Pharmacokinetic studies.High sensitivity and specificity; suitable for complex matrices. researchgate.net
GC-MSSeparates volatile compounds by chromatography and detects them by mass spectrometry.Metabolite identification; requires derivatization for polar molecules like Carbidopa.Provides structural information from fragmentation patterns. mdpi.com
NMR SpectroscopyMeasures the magnetic properties of atomic nuclei (e.g., ¹H, ²H, ¹³C).Structural confirmation of the deuterated compound; verification of label position.Provides unambiguous structural elucidation. sigmaaldrich.comamericanpeptidesociety.org

Exploration of Carbidopa's Non-DDC Related Mechanisms Using Isotopic Tracers

Carbidopa's primary and well-understood mechanism of action is the inhibition of the DOPA decarboxylase (DDC) enzyme in peripheral tissues, which prevents the conversion of levodopa (B1675098) to dopamine (B1211576) outside the brain. drugbank.compatsnap.comnih.gov However, emerging research suggests that Carbidopa may possess other biological activities independent of DDC inhibition. One study has shown that Carbidopa can inhibit T cell activation and autoimmunity. nih.gov Crucially, this effect could not be reversed by the addition of dopamine or serotonin (B10506), the products of the DDC enzyme, suggesting that Carbidopa may act on a novel, as-yet-unidentified target within T cells. nih.gov

Isotopic tracers like Carbidopa-d3 (hydrate) are ideal tools for investigating these potential non-DDC-related mechanisms. britannica.com By using a deuterated version of the molecule, researchers can:

Trace Cellular Uptake and Binding: Track the engagement of Carbidopa-d3 with cellular components other than DDC. The stable isotope label allows for its detection within cellular fractions or in co-immunoprecipitation experiments to identify novel binding partners.

Elucidate Metabolic Transformations: Determine if the non-DDC effects are caused by Carbidopa itself or by a specific metabolite. By tracing the metabolic fate of Carbidopa-d3, researchers can correlate the presence of specific deuterated metabolites with the observed biological activity, such as T cell inhibition. musechem.com

Differentiate from Endogenous Pathways: The deuterium label provides a clear signature to distinguish the administered drug and its metabolites from structurally similar endogenous molecules, preventing misinterpretation of results.

The use of a stable isotope tracer provides a dynamic measurement of the compound's metabolic fate within the system being studied. nih.gov This approach allows for a more precise elucidation of the biochemical kinetics and pathways involved in any novel mechanism of action. nih.gov

Integration into Systems Biology Approaches for Comprehensive Metabolic Mapping

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. nih.gov Metabolomics, a key discipline within systems biology, involves the comprehensive measurement of all small molecules (metabolites) in a cell or organism. nih.gov The integration of stable isotope tracers, such as Carbidopa-d3, into metabolomics workflows provides a powerful method for mapping metabolic networks and understanding their dynamics. nih.govresearchgate.net

This approach, often called stable isotope-resolved metabolomics (SIRM) or metabolic flux analysis, allows researchers to trace the flow of atoms from a labeled precursor through interconnected metabolic pathways. nih.govnih.govnih.gov By introducing Carbidopa-d3 into a biological system (e.g., cell culture or an animal model), researchers can use high-resolution mass spectrometry to detect all downstream metabolites that have incorporated the deuterium label. acs.org

This strategy enables several key research objectives:

Network-Wide Pathway Elucidation: An untargeted metabolomics approach can identify all metabolites derived from Carbidopa-d3, potentially revealing previously unknown metabolic pathways or connections between different pathways. researchgate.netacs.org

Quantitative Flux Analysis: By measuring the rate and extent of deuterium incorporation into various metabolites, it is possible to quantify the flux, or rate of turnover, through specific biochemical reactions. nih.gov This provides a dynamic view of metabolic activity that cannot be obtained from simply measuring metabolite concentrations. nih.gov

Contextualizing 'Omics' Data: The metabolic map generated from Carbidopa-d3 tracing can serve as a functional scaffold for interpreting other large-scale datasets, such as transcriptomics (gene expression) and proteomics (protein expression). nih.gov For example, an observed change in a metabolic pathway traced by Carbidopa-d3 could be correlated with changes in the expression of genes encoding the enzymes in that pathway.

By combining stable isotope tracing with advanced analytical platforms and computational modeling, the use of Carbidopa-d3 can contribute to a systems-level understanding of its metabolism and its impact on the broader metabolic network of the organism. researchgate.netspringernature.com

Q & A

Q. How does the hydrate form of Carbidopa-d3 impact its crystallinity and solubility compared to the anhydrous form?

  • Methodological Answer : Characterize polymorphs via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) at 37°C. Use molecular docking to predict hydrate-water interactions and correlate with dissolution profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.